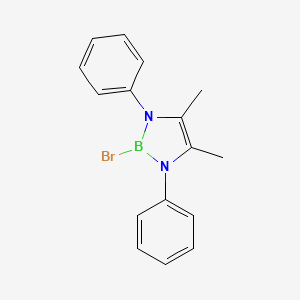
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing bromine, methyl, and phenyl groups in the presence of a boron-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states of boron.
Applications De Recherche Scientifique
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-microbial research.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form coordinate bonds with electron-rich sites on the target molecules, leading to changes in their activity or function. Additionally, the compound’s structure allows it to participate in various chemical reactions, further influencing its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole include other diazaborole derivatives with different substituents on the nitrogen, boron, or phenyl groups. Examples include:
- 2-Chloro-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- 2-Iodo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and potential applications. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
64486-87-9 |
|---|---|
Formule moléculaire |
C16H16BBrN2 |
Poids moléculaire |
327.0 g/mol |
Nom IUPAC |
2-bromo-4,5-dimethyl-1,3-diphenyl-1,3,2-diazaborole |
InChI |
InChI=1S/C16H16BBrN2/c1-13-14(2)20(16-11-7-4-8-12-16)17(18)19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
Clé InChI |
AARJQIKAUFKVAI-UHFFFAOYSA-N |
SMILES canonique |
B1(N(C(=C(N1C2=CC=CC=C2)C)C)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
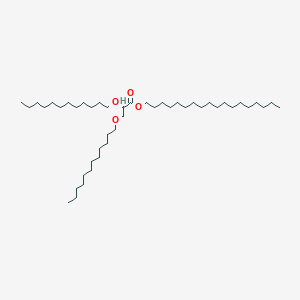
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
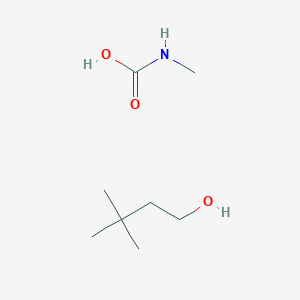
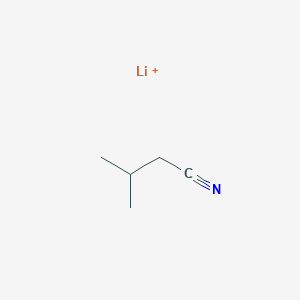
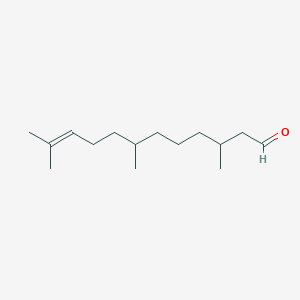

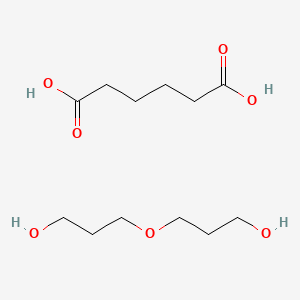
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
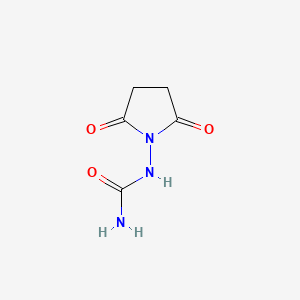
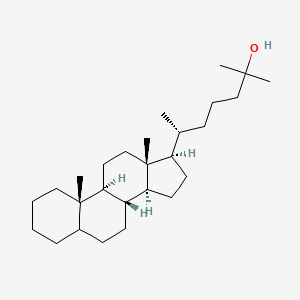
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
